molecular formula C23H19NO5 B13758989 1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone CAS No. 26219-05-6

1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone

Cat. No.: B13758989
CAS No.: 26219-05-6
M. Wt: 389.4 g/mol
InChI Key: SMEDYRMOLZVXSL-UHFFFAOYSA-N
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Description

1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone is an organic compound with the molecular formula C23H19NO5. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals . This compound is characterized by the presence of amino, hydroxy, and ether functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone typically involves multiple steps, starting from readily available anthraquinone derivatives. The general synthetic route includes:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone involves its interaction with biological molecules through its functional groups. The amino and hydroxy groups can form hydrogen bonds with proteins and nucleic acids, potentially disrupting their normal function. The compound’s ability to intercalate into DNA and generate reactive oxygen species may contribute to its anticancer properties .

Comparison with Similar Compounds

Compared to other anthraquinone derivatives, 1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone is unique due to its specific functional groups and their arrangement. Similar compounds include:

Properties

CAS No.

26219-05-6

Molecular Formula

C23H19NO5

Molecular Weight

389.4 g/mol

IUPAC Name

1-amino-4-hydroxy-2-[2-(4-methylphenoxy)ethoxy]anthracene-9,10-dione

InChI

InChI=1S/C23H19NO5/c1-13-6-8-14(9-7-13)28-10-11-29-18-12-17(25)19-20(21(18)24)23(27)16-5-3-2-4-15(16)22(19)26/h2-9,12,25H,10-11,24H2,1H3

InChI Key

SMEDYRMOLZVXSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

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